(Z)-3-(4-(dimethylamino)phenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile
Description
Overview of Thiazole-Acrylonitrile Hybrid Compounds
Thiazole-acrylonitrile hybrids represent a structurally unique class of compounds that merge the heterocyclic thiazole core with the electron-deficient acrylonitrile moiety. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen atoms, is renowned for its electronic versatility and capacity to engage in diverse non-covalent interactions. Acrylonitrile, characterized by a nitrile group conjugated to a vinyl backbone, introduces steric and electronic effects that modulate molecular geometry and reactivity. Hybridization of these components creates molecules with enhanced biological and material properties due to synergistic effects.
For example, thiazole-acrylonitrile derivatives have demonstrated insecticidal activity, with compound 11c exhibiting an LC~50~ of 1.45 mg/L against Aphis fabae, rivaling the potency of established agents like NC-510. Structurally, the acrylonitrile group’s planar configuration and dipole moment enhance binding to biological targets, while the thiazole ring’s sulfur atom facilitates interactions with metalloenzymes and nucleic acids.
Historical Development and Current Research Landscape
The exploration of thiazole-acrylonitrile hybrids began in the early 2000s, driven by the need for novel agrochemicals and therapeutics. Initial studies focused on optimizing the insecticidal properties of acrylonitrile derivatives by incorporating thiazole motifs. Over time, synthetic methodologies evolved to enable precise stereochemical control, allowing researchers to investigate Z- and E-configurational isomers.
Recent advancements include the development of microwave-assisted synthesis and transition metal-catalyzed cyclization reactions, which improve yield and selectivity. Current research prioritizes the design of asymmetric thiazole-acrylonitrile hybrids for applications in catalysis and photovoltaics. For instance, metal-thiazole complexes have been employed in Stetter reactions, leveraging the thiazole’s ability to stabilize carbene intermediates.
Significance in Medicinal Chemistry and Materials Science
In medicinal chemistry, thiazole-acrylonitrile hybrids exhibit broad pharmacological activities. The thiazole ring’s presence in FDA-approved drugs like riluzole (for ALS) and abafungin (antifungal) underscores its therapeutic relevance. Acrylonitrile derivatives, such as 3-(4-dimethylamino-phenyl)-2-(4-(4-methoxy-phenyl)-thiazol-2-yl)-acrylonitrile , have shown promise in modulating protein kinases due to their electron-withdrawing nitrile group.
In materials science, these hybrids serve as precursors for conductive polymers and organic semiconductors. The extended π-conjugation in compounds like (Z)-3-(4-(dimethylamino)phenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile enables tunable optoelectronic properties, making them candidates for organic light-emitting diodes (OLEDs).
Rationale for Z-Configuration Investigation
The Z-configuration in thiazole-acrylonitrile hybrids imposes distinct spatial arrangements that influence molecular recognition and binding. In the case of this compound, the bulky isobutyl group and dimethylamino phenyl moiety adopt a cis orientation, potentially enhancing hydrophobic interactions with target proteins. Structure-activity relationship (SAR) studies of analogous compounds, such as anticonvulsant thiazoles, reveal that substituent positioning critically affects efficacy. For example, para-halogen substitutions on phenyl rings improve anticonvulsant activity by 7-fold compared to ethosuximide.
The Z-isomer’s rigid geometry may also reduce entropy penalties during binding, a hypothesis supported by studies on thiazole-containing anticancer agents like compound 22 , where planar configurations correlate with IC~50~ values as low as 2.01 µM. Computational modeling of the title compound’s Z-configuration predicts enhanced affinity for kinases and γ-aminobutyric acid (GABA) receptors, warranting empirical validation.
Properties
IUPAC Name |
(Z)-3-[4-(dimethylamino)phenyl]-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3S/c1-17(2)13-18-5-9-20(10-6-18)23-16-28-24(26-23)21(15-25)14-19-7-11-22(12-8-19)27(3)4/h5-12,14,16-17H,13H2,1-4H3/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRMSFYQSSYEAB-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)N(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)N(C)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-(dimethylamino)phenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea.
Coupling reactions: The thiazole derivative can then be coupled with a 4-(dimethylamino)phenyl group through a palladium-catalyzed cross-coupling reaction.
Acrylonitrile formation: The final step involves the formation of the acrylonitrile moiety, often through a Knoevenagel condensation reaction between the thiazole derivative and a suitable nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the thiazole ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce primary amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 387.5 g/mol. Its structure features a thiazole ring, which is known for contributing to biological activity in various pharmacological contexts.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to (Z)-3-(4-(dimethylamino)phenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile. For instance, a series of 2-phenylacrylonitriles targeting the aryl hydrocarbon receptor (AhR) demonstrated promising selective activity against cancerous cell lines, suggesting that structural modifications can enhance efficacy against specific cancers .
Case Study: Thiazolidine Derivatives
Research involving thiazolidine derivatives has shown that compounds with similar structural motifs exhibit significant cytotoxicity against human cancer cell lines, such as MCF-7 (breast cancer). For example, derivatives synthesized from thiazolidine-2,4-dione were evaluated for their antiproliferative activity, revealing that certain substitutions led to enhanced growth inhibition .
| Compound | Activity | Cell Line |
|---|---|---|
| 4x | Significant cytotoxicity | MCF-7 |
| 14 | Moderately potent (compared to diazepam) | Various |
Anticonvulsant Properties
Compounds featuring the thiazolidine structure have also been investigated for their anticonvulsant properties. A study synthesized a series of 2-(4-dimethylaminophenyl)-3-substituted thiazolidin-4-ones and assessed their anticonvulsant activities. The most active compound demonstrated effectiveness comparable to established treatments like diazepam, indicating potential for further development in treating epilepsy .
Mechanistic Insights
The mechanism of action for compounds similar to this compound often involves modulation of key biological pathways. For instance, molecular docking studies have been employed to predict binding interactions with receptors involved in neurotransmission and cancer cell proliferation pathways. These studies suggest that the compound may inhibit specific protein targets, leading to reduced tumor growth or seizure activity .
Mechanism of Action
The mechanism by which (Z)-3-(4-(dimethylamino)phenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Intercalation into DNA: Affecting gene expression.
Disruption of cellular membranes: Leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(4-(dimethylamino)phenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
- (Z)-3-(4-(dimethylamino)phenyl)-2-(4-(4-methylphenyl)thiazol-2-yl)acrylonitrile
Uniqueness
The uniqueness of (Z)-3-(4-(dimethylamino)phenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Biological Activity
The compound (Z)-3-(4-(dimethylamino)phenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile , also known by its CAS number 476669-50-8, represents a novel class of thiazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C24H25N3S
- Molecular Weight : 387.5 g/mol
- SMILES Notation : CC(C)Cc1ccc(-c2csc(C(C#N)=Cc3ccc(N(C)C)cc3)n2)cc1
This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of thiazole derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. For instance:
- Case Study 1 : A synthesized thiazole derivative exhibited IC50 values significantly lower than standard chemotherapeutics in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, indicating potent cytotoxicity .
- Case Study 2 : Another study reported that thiazole derivatives showed promising results in inhibiting tumor growth in vivo, suggesting their potential as effective anticancer agents .
Antimicrobial Activity
Thiazole compounds are also recognized for their antimicrobial properties. The compound was tested against various bacterial strains, revealing the following:
- Antibacterial Activity : In vitro studies demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial activity may stem from its ability to interfere with bacterial cell wall integrity.
Data Table: Biological Activity Summary
Q & A
Q. What synthetic routes are available for preparing (Z)-3-(4-(dimethylamino)phenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile?
Methodological Answer: A common approach involves Knoevenagel condensation between a benzothiazole-derived aldehyde and a cyanoacetamide derivative. For example, 2-(benzothiazol-2-yl)-3-oxopentanedinitrile can react with aromatic aldehydes under basic conditions (e.g., piperidine) to yield acrylonitrile derivatives. Solvent choice (e.g., ethanol or DMF), temperature (60–80°C), and catalyst optimization are critical for achieving the Z-isomer selectively. Purification typically involves column chromatography or recrystallization .
Q. How can structural characterization of this compound be performed to confirm its stereochemistry and functional groups?
Methodological Answer:
- X-ray crystallography is the gold standard for confirming stereochemistry and molecular geometry. For analogous acrylonitrile derivatives, single-crystal X-ray diffraction has resolved Z/E configurations and bond angles (e.g., C=C bond torsion angles ~0–10° for Z-isomers) .
- Spectroscopic techniques :
Q. What analytical methods are suitable for quantifying this compound in reaction mixtures or degradation studies?
Methodological Answer:
- Gas Chromatography (GC) with flame ionization detection (FID) or HPLC-UV/Vis is recommended. Internal standards (e.g., toluene-d8 or acetonitrile-d3) improve accuracy in trace analysis. For photodegradation studies, monitor retention time shifts or UV absorption peaks (λ ~250–300 nm for aromatic systems) .
Advanced Questions
Q. How can experimental design (e.g., Box-Behnken) optimize reaction conditions or photocatalytic degradation parameters?
Methodological Answer:
- Box-Behnken Design (BBD) is a response surface methodology for multi-variable optimization. For acrylonitrile degradation, key factors include pH (3–9), catalyst concentration (0.5–2.5 g/L), and irradiation time (30–120 min). A quadratic model predicts optimal conditions, validated via ANOVA (p < 0.05). Example data tables include:
| Variable | Low Level | High Level | Optimal Value |
|---|---|---|---|
| pH | 3 | 9 | 6.5 |
| Catalyst (g/L) | 0.5 | 2.5 | 1.8 |
| Time (min) | 30 | 120 | 90 |
Post-optimization, confirm degradation efficiency (>90%) via LC-MS or TOC analysis .
Q. What computational strategies are used to predict biological activity or physicochemical properties?
Methodological Answer:
- Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., kinases or receptors). For thiazole-acrylonitrile hybrids, docking scores (ΔG ~-8 to -10 kcal/mol) suggest strong interactions with hydrophobic pockets.
- ADMET prediction : Tools like SwissADME or ProTox-II assess solubility (LogP ~3–4), hepatotoxicity, and CYP450 inhibition. For example, high LogP may necessitate formulation adjustments for in vivo studies .
Q. How can researchers resolve contradictions in experimental data (e.g., variable degradation rates under similar conditions)?
Methodological Answer:
- Error source analysis : Identify confounding variables (e.g., light intensity fluctuations in photocatalysis or trace metal contaminants).
- Replicate studies : Perform triplicate runs with controlled parameters.
- Advanced analytics : Use LC-HRMS to detect intermediate byproducts (e.g., hydroxylated or dimerized species) that may alter degradation kinetics. Statistical tools (e.g., principal component analysis) can cluster data patterns and isolate outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
